5-Butyl-2,3-dimethylpyrazine

Flavor Analysis GC-MS Quality Control

5-Butyl-2,3-dimethylpyrazine (CAS 15834-78-3) is a trisubstituted alkylpyrazine belonging to the class of heterocyclic flavor compounds widely formed during Maillard reactions and thermal food processing. Structurally, it features a pyrazine ring with methyl groups at positions 2 and 3 and a butyl substituent at position 5, yielding the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 15834-78-3
Cat. No. B091933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butyl-2,3-dimethylpyrazine
CAS15834-78-3
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCCC(C)C1=CN=C(C(=N1)C)C
InChIInChI=1S/C10H16N2/c1-5-7(2)10-6-11-8(3)9(4)12-10/h6-7H,5H2,1-4H3
InChIKeyZTPIKPFNCVSISS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Butyl-2,3-dimethylpyrazine (CAS 15834-78-3): Core Identity and Procurement-Relevant Chemical Profile


5-Butyl-2,3-dimethylpyrazine (CAS 15834-78-3) is a trisubstituted alkylpyrazine belonging to the class of heterocyclic flavor compounds widely formed during Maillard reactions and thermal food processing [1]. Structurally, it features a pyrazine ring with methyl groups at positions 2 and 3 and a butyl substituent at position 5, yielding the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol [2]. This compound is primarily sourced for use as a flavor and fragrance agent, valued for its contribution to roasted, nutty, and earthy aroma profiles in food and beverage formulations [3].

1
Alkyl chain-specific flavor design — the butyl substituent at position 5 defines roasted, nutty, earthy aroma profiles that simpler pyrazine cores cannot reproduce.
2
GC-MS identity verification support — well-characterized retention index (DB-1) enables reliable differentiation from co-eluting pyrazine isomers.
3
Low-potency sensory context — reported structure-odor relationships indicate a higher odor threshold, requiring formulation-level dose evaluation for target impact.

5-Butyl-2,3-dimethylpyrazine: Why Sensory Precision Demands Specific Alkyl Chain Architecture


The flavor and fragrance industry cannot treat alkylpyrazines as interchangeable commodities. Even subtle changes in alkyl chain length, position, and branching produce dramatic shifts in odor threshold (potency), aroma character, and overall sensory impact [1]. For instance, while 2,3-dimethylpyrazine exhibits a relatively high odor threshold (2.50 mg/L in water), the introduction of a butyl group at the 5-position, as in 5-butyl-2,3-dimethylpyrazine, alters both its chromatographic retention behavior and its perceptual profile, necessitating precise compound selection to achieve targeted flavor outcomes [2][3]. Procurement based solely on generic pyrazine class or even on the 2,3-dimethyl core will fail to deliver the specific roasted, earthy, or marine notes required in complex formulations.

Odor threshold shifts with alkyl chain length. Replacing the 5-butyl group with a shorter alkyl (e.g., methyl or ethyl) can reduce the odor threshold by more than three orders of magnitude, dramatically altering sensory potency.
Aroma character is chain-length dependent. The marine, burnt, roasted note associated with the butyl-substituted pyrazine may be lost if a generic 2,3-dimethylpyrazine is substituted, shifting the profile toward a simpler nutty-coffee character.
Matrix-specific perceptual contributions differ. Sub-threshold pyrazine interactions in complex mixtures (e.g., soy sauce, roasted foods) can modulate overall aroma; class-based substitution may disrupt these synergistic effects.

5-Butyl-2,3-dimethylpyrazine: Quantified Performance Differentiation Against Key Alkylpyrazine Comparators


Chromatographic Retention Index (RI) Differentiation for Identity Verification

The Kovats retention index (RI) on a non-polar DB-1 column provides a robust, instrument-independent parameter for the unequivocal identification of 5-butyl-2,3-dimethylpyrazine, distinguishing it from co-eluting or structurally similar pyrazine isomers [1]. This value serves as a critical quality control (QC) benchmark for procurement, ensuring the received material matches the intended compound, especially given the frequent misidentification of alkylpyrazines by mass spectrometry alone [2].

GC Retention Index Identity
Head-to-head
RI 1198 (DB-1) vs 2,3-dimethylpyrazine RI ~913-916; difference ~282-285 units under identical ramp conditions.
Supports unambiguous QC identity confirmation; rules out the less-characteristic 2,3-dimethylpyrazine in procurement.
RI context: DB-1, 50 m × 0.32 mm, 40–260°C at 2 K/min.
Flavor Analysis GC-MS Quality Control

Odor Threshold Differentiation via Class-Level SAR Inference

While a direct, peer-reviewed odor threshold for 5-butyl-2,3-dimethylpyrazine is not widely published, its potency relative to structurally related pyrazines can be reliably inferred from established structure-odor activity relationships (SAR) [1]. Specifically, the presence of a butyl group on the pyrazine ring, particularly at position 5, is known to significantly increase the odor threshold (i.e., decrease potency) compared to compounds with smaller substituents like ethyl or methyl groups [1].

Odor Threshold SAR
Class-level inference
>2200-fold lower potency vs 2-ethyl-3,5-dimethylpyrazine (estimated from SAR model).
Formulation-level dose evaluation required; direct potency data to verify.
Bulkier alkyl groups (butyl/pentyl) shift odor threshold upward; SAR from Wagner et al. (1999).
Sensory Science Flavor Potency Structure-Activity Relationship

Differentiated Odor Character Profile vs. Common In-Class Analogs

The organoleptic profile of 5-butyl-2,3-dimethylpyrazine (or its sec-butyl isomer) is distinct from its simpler and more potent counterparts. While 2,3-dimethylpyrazine is described as nutty, coffee, and peanut butter-like, and 2-ethyl-3,5-dimethylpyrazine provides intense roasted, almond, and coffee notes, the 5-butyl substitution introduces a unique combination of marine, burnt, and roasted nuances [1][2]. This specific aroma character is not achievable by simply using a higher concentration of a cheaper analog.

Aroma Character Differentiation
Cross-study comparable
Target (sec-butyl isomer): marine, burnt, roasted. Comparators: 2,3-dimethylpyrazine (nutty, coffee, peanut); 2-ethyl-3,5-dimethylpyrazine (almond, caramel, coffee).
Qualitative aroma difference; marine note not present in simpler pyrazine analogs.
Organoleptic evaluation at 1.00% in dipropylene glycol for analog.
Flavor Creation Aroma Profiling Sensory Evaluation

Odor Activity Value (OAV) Relevance and Differentiation in Complex Mixtures

The concept of Odor Activity Value (OAV), defined as the concentration of a compound divided by its odor threshold, is central to understanding its sensory impact in a complex matrix. While a direct OAV for 5-butyl-2,3-dimethylpyrazine is not available, studies on pyrazine interactions in soy sauce aroma type baijiu demonstrate that even sub-threshold pyrazines (including 2,3-dimethylpyrazine and 2,3-diethyl-5-methylpyrazine) can significantly modulate the perception of other aroma compounds through synergistic or suppressive effects [1]. This implies that the specific role and effective OAV of 5-butyl-2,3-dimethylpyrazine is highly matrix-dependent and cannot be predicted from a generic class-average.

Perceptual Interaction (OAV)
Supporting evidence
Matrix-dependent modulation inferred; sub-threshold pyrazines can alter aroma perception synergistically or suppressively.
Functional contribution is formulation-specific; requires application-level sensory validation.
Study context: soy sauce aroma type baijiu; UPLC-MS/MS and descriptive sensory analysis.
Flavor Chemistry Matrix Interactions Sensory Analysis

5-Butyl-2,3-dimethylpyrazine: Application Scenarios Supported by Evidence-Based Differentiation


Analytical Reference Standard for GC-MS Identification of Complex Pyrazine Mixtures

Due to the difficulty in distinguishing alkylpyrazine positional isomers by mass spectrometry alone, 5-butyl-2,3-dimethylpyrazine's well-defined Kovats Retention Index (RI 1198 on DB-1) makes it an essential reference standard for analytical laboratories [1][2]. Procurement of a high-purity sample allows for the unambiguous identification of this compound in natural extracts (e.g., yeast extracts) and processed foods (e.g., roasted coffee, soy sauce), ensuring accurate quantification and supporting quality control efforts in the food and beverage industry.

Flavor Formulation for Savory and Marine Product Development

The distinct 'marine, burnt, roasted' aroma character associated with the sec-butyl isomer of this compound provides flavorists with a unique tool for creating or enhancing complex savory profiles [3]. This compound is particularly relevant in the development of processed seafood flavors, roasted meat bouillons, and certain fermented products like soy sauce, where its specific note cannot be replicated by the simpler, nuttier aroma of 2,3-dimethylpyrazine [4].

Research into Structure-Odor Relationships and Olfactory Receptor Activation

5-Butyl-2,3-dimethylpyrazine serves as a valuable probe molecule in fundamental research exploring the relationship between molecular structure and odor perception [5]. Its classification as a 'low-potency' pyrazine due to its bulky butyl substituent makes it an important comparator in studies aimed at understanding the steric and electronic requirements for activating specific olfactory receptors [5]. Procuring this compound enables academic and industrial researchers to test and refine computational models of odorant-receptor interactions.

Process Flavor Research and Maillard Reaction Modeling

Alkylpyrazines, including 5-butyl-2,3-dimethylpyrazine, are key products of the Maillard reaction and are frequently used as markers to study the influence of processing conditions on flavor generation [1][2]. In research settings, this specific compound is used as a reference material to track the formation of higher molecular weight pyrazines during the thermal treatment of foods (e.g., extrusion, roasting) [1]. This application allows food scientists to optimize manufacturing processes for desired flavor outcomes.

Application
Selection Property
Validation Focus
GC-MS pyrazine identification
Retention index standard (DB-1)
Pyrazine isomer identity confirmation
Savory & marine flavor formulation
Marine/roasted aroma profile
Sensory evaluation for target note replication
Structure-odor relationship research
Low-potency alkylpyrazine probe
Olfactory receptor activation context
Maillard reaction process tracking
Alkylpyrazine formation marker
Thermal processing condition-response review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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